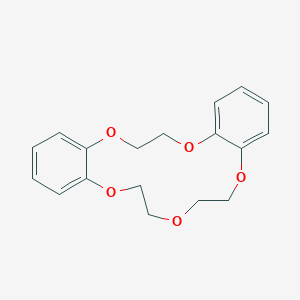

Dibenzo-15-crown-5

説明

Historical Context of Crown Ether Research and Dibenzo-15-crown-5's Significance

The field of crown ether chemistry was established in 1967 by Charles J. Pedersen at DuPont. wikipedia.orgmdpi.com His work, which would later contribute to his share of the 1987 Nobel Prize in Chemistry, began with the serendipitous discovery of dibenzo-18-crown-6 (B77160). wikipedia.orgnobelprize.org Pedersen was attempting to synthesize a complexing agent for divalent cations by linking two catecholate groups. wikipedia.orgmdpi.com This work led to the isolation of a crystalline by-product that demonstrated a remarkable ability to complex with potassium cations. wikipedia.orgnobelprize.org

Pedersen recognized that these cyclic polyethers constituted a new class of ligands capable of binding alkali metal cations through ion-dipole interactions between the cation and the oxygen atoms of the ether ring. researchgate.netwikipedia.orgmdpi.com He proceeded to synthesize a series of crown ethers, popularizing the dibenzo variants. wikipedia.org The synthesis of this compound and other crown ethers, often achieved through a Williamson ether synthesis-type reaction, expanded this new family of compounds. wikipedia.orgorientjchem.org For instance, a common method involves the reaction of catechol with tetraethylene glycol dichloride. ontosight.aiorientjchem.org The significance of this compound lies in its specific cavity size, which is smaller than that of the pioneering dibenzo-18-crown-6, allowing for different cation selectivity and thus broadening the scope of host-guest chemistry. wikipedia.orgacs.org

Evolution of Research Perspectives on this compound

Initial research on this compound, following the discovery of crown ethers, was primarily focused on its fundamental synthesis and its complexation behavior with various cations. researchgate.netacs.org Studies investigated its affinity for different alkali metal ions, revealing its ability to form stable complexes. acs.orgmuk.ac.ir These early studies established the stoichiometry of the complexes formed, noting that the metal-to-ligand ratio could vary, for example, with sodium ions forming both 1:1 and 1:2 complexes with the related benzo-15-crown-5 (B77314). researchgate.net

The research perspective soon evolved from basic coordination chemistry to practical applications. A significant area of investigation has been its use as an ionophore in ion-selective electrodes (ISEs). cymitquimica.comdojindo.com Researchers found that membranes incorporating DB15C5 derivatives could be used to create sensors with high selectivity for specific ions. For example, derivatives have been used to develop electrodes selective for potassium and calcium ions. dojindo.comabechem.comresearchgate.net

Another major research trajectory has been its application in separation science. cymitquimica.comresearchgate.net The selective binding properties of DB15C5 have been exploited in solvent extraction processes. researchgate.netmdpi.com More recently, a prominent focus has been the separation of lithium isotopes (⁶Li and ⁷Li), a process of great importance for nuclear engineering. researchgate.netresearchgate.net Research has demonstrated that systems using DB15C5 can effectively fractionate lithium isotopes, with the lighter ⁶Li isotope often being enriched in the crown ether phase. researchgate.netresearchgate.netnih.gov This has led to the development of various separation systems, including liquid-liquid extraction setups and specialized polymer membranes incorporating DB15C5 moieties. researchgate.netresearchgate.netnih.gov

Scope and Research Objectives Pertaining to this compound

Current research on this compound is characterized by its integration into advanced materials and functional systems. The objectives are often targeted toward solving specific technological challenges in areas such as resource separation, environmental sensing, and energy storage.

A primary research objective remains the development of more efficient and environmentally friendly methods for lithium isotope separation. researchgate.netresearchgate.net Studies involve combining DB15C5 with ionic liquids as a "green" alternative to volatile organic solvents, aiming to improve extraction efficiency and separation factors. mdpi.com Researchers are also designing and synthesizing novel polymer membranes, such as those based on Tröger's base or chitosan (B1678972), with covalently attached DB15C5 units to create highly selective and reusable materials for isotope separation. researchgate.netnih.gov

| System/Membrane Type | Key Finding | Separation Factor (α) | Reference |

|---|---|---|---|

| This compound-based Tröger's Base membrane | Immobilization of crown ether enhances the separation factor. ⁶Li is enriched in the membrane phase. | Increased from 1.008 to 1.046 with higher crown ether immobilization. | researchgate.net |

| Ionic liquid [C4mim][NTf2] with DB15C5 | Ionic liquids were found to be effective co-extractants, showing high lithium distribution ratios. | Not specified, but high distribution ratios observed. | mdpi.com |

Another significant research scope is the development of novel chemical sensors. By functionalizing the DB15C5 structure, scientists are creating chemosensors for the selective detection of specific metal ions. For instance, benzimidazole-functionalized DB15C5 derivatives have been synthesized and used for the colorimetric determination of gold (Au³⁺) ions among a variety of other metal cations. researchgate.net

Furthermore, the fundamental properties of crown ethers like DB15C5 are being explored in the context of energy storage. The ability of the related 15-crown-5 (B104581) to complex with lithium ions is being harnessed to improve the performance of lithium-oxygen (Li-O₂) batteries. acs.org Research has shown that adding 15-crown-5 to the electrolyte can regulate the solvation structure of Li⁺, increase ionic conductivity, and enhance the battery's discharge capacity and cycling performance. acs.org These studies highlight the ongoing evolution of DB15C5 research, from a fundamental chemical curiosity to a key component in sophisticated technological applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBFECWPKSRWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327366 | |

| Record name | Dibenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-60-3 | |

| Record name | Dibenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Dibenzo 15 Crown 5

Established Synthetic Pathways for Dibenzo-15-crown-5

The synthesis of this compound primarily relies on cyclization reactions that form the macrocyclic structure. The Williamson ether synthesis is the most common and well-established of these methods.

Williamson Ether Synthesis Approaches to this compound

The Williamson ether synthesis is a cornerstone in the preparation of crown ethers, including this compound. rsc.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide to form an ether linkage. rsc.org For this compound, this typically involves the reaction of a catechol (1,2-dihydroxybenzene) derivative with a suitable oligoethylene glycol dihalide or ditosylate. iipseries.org

A common specific application of this is the reaction between catechol and tetraethyleneglycol dichloride in the presence of a base like sodium hydroxide (B78521) in a solvent such as n-butanol. orientjchem.org The base deprotonates the hydroxyl groups of the catechol, forming a diphenoxide that then acts as the nucleophile. The reaction of this diphenoxide with the dichloride via two sequential Williamson etherifications results in the cyclized crown ether product. To favor the intramolecular cyclization that forms the desired macrocycle over intermolecular polymerization, the reaction is often carried out under high-dilution conditions. orientjchem.orggmchemix.com

The choice of the cation in the base can influence the reaction yield through a "template effect". tdl.orgresearchgate.net The cation can coordinate with the oxygen atoms of the polyether chain, pre-organizing the molecule into a conformation that favors cyclization. For 15-crown-5 (B104581) derivatives, sodium ions are particularly effective as templating agents due to the compatibility of the ion size with the cavity of the forming crown ether. tdl.org

Alternative Cyclization Methods for this compound

While the Williamson ether synthesis is prevalent, other cyclization strategies have been explored. One such method involves the reaction of a functionalized catechol with an n-ethyleneglycol-ditosylate chain. iipseries.org Tosylates are excellent leaving groups and can lead to higher yields compared to chlorides. rsc.org

Another approach is a two-step process that begins with the reaction of a derivatized epoxide with n-ethylene glycol to form an open-chain polyether. unibo.it This is followed by a one-pot tosylation and macrocyclization to yield the final crown ether. unibo.it These alternative methods provide flexibility in the synthesis and can be advantageous depending on the desired functionality of the final product.

Advanced Synthetic Modifications and Analogues of this compound

The functionalization of the this compound framework is essential for tailoring its properties for specific applications. Modifications can be made to the aromatic rings or by introducing new structural elements.

Functionalization of Aromatic Moieties in this compound

The benzene (B151609) rings of this compound are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. iipseries.org

Nitration: The introduction of nitro groups is a valuable modification as they can be further reduced to amino groups, which are useful for polymer attachment or further derivatization. iipseries.org Nitration can be achieved using nitric acid in various concentrations and solvents. For instance, treatment with nitric acid in acetic acid can yield dinitro derivatives. semanticscholar.org The conditions can be controlled to produce mono- or di-substituted products. orientjchem.org

Halogenation: Halogen atoms can be introduced onto the aromatic rings, providing a handle for further cross-coupling reactions. iipseries.org Methods include using molecular halogens, N-halosuccinimides, or hypohalites. iipseries.org For example, diiodobenzo-15-crown-5 can be synthesized by treating benzo-15-crown-5 (B77314) with iodine and iodic acid. semanticscholar.org

Formylation: The introduction of a formyl group is a key step for creating various other functional derivatives. iipseries.org The Duff formylation, using hexamethylenetetramine (HMTA) and an acid, can be used to synthesize formyl-dibenzo-15-crown-5. researchgate.net These formyl derivatives can then be used to create more complex structures, such as benzimidazole-functionalized crown ethers. researchgate.netresearchgate.net

Acylation: Acyl groups can be introduced directly onto the aromatic rings using carboxylic acids or anhydrides in the presence of a catalyst like polyphosphoric acid. iipseries.org

Other Functionalizations: A variety of other functional groups can be introduced. For instance, 4',5'-diethynylbenzo-15-crown-5 has been synthesized via a cross-coupling reaction of the corresponding diiodide with trimethylsilylacetylene, followed by deprotection. researchgate.net Sulfonylhydrazide derivatives have also been prepared from 4′-sulfonyl chloride benzo-15-crown-5. globethesis.com

Introduction of Bridging Units into this compound Structures

Creating bridged or "lariat" ether structures involves attaching side arms to the macrocyclic framework. These arms can contain additional donor atoms that can coordinate with a complexed ion, enhancing binding affinity and selectivity.

Double-armed benzo-15-crown-5 lariat (B8276320) ethers have been synthesized by reacting 4′,5′-bis(bromomethyl)-benzo-15-crown-5 with various phenols. These modifications have been shown to enhance the binding ability towards larger cations through sandwich complexation.

Synthesis of Chiral this compound Derivatives

The incorporation of chirality into the this compound structure is of great interest for applications in enantiomeric recognition and asymmetric catalysis. Chiral derivatives can be synthesized by using chiral starting materials.

One approach involves using a chiral diol in the Williamson ether synthesis. For example, chiral dibenzocrown ethers have been prepared using (-)-trans-2,5-bis(hydroxymethyl)tetrahydrofuran as a chiral diethylene glycol unit. oup.com Another strategy involves attaching a chiral moiety to the this compound scaffold. For instance, a chiral ferrocenyldiphosphine ligand has been functionalized with an aza-15-crown-5 unit. acs.org

Polymer-Supported this compound Synthesis

The immobilization of this compound onto polymer supports is a significant strategy for creating materials that are easy to handle, recyclable, and suitable for continuous processes. researchgate.net These polymer-supported crown ethers find applications as phase-transfer catalysts and in ion separation. The synthetic approaches can be broadly categorized into the polymerization of crown ether monomers and the post-functionalization of existing polymers. researchgate.net

Three primary strategies are employed for these syntheses:

Chain-Growth Polymerization: This method involves the synthesis of a this compound monomer that contains a polymerizable functional group, such as a vinyl moiety. For instance, 4′-vinylbenzo-15-crown-5 can be synthesized and subsequently polymerized. oup.comfront-sci.com Another approach involves the electrochemical polymerization of this compound to form poly(dibenzo-crown ether) films. front-sci.com

Step-Growth Polymerization: This is another major category for creating polymers incorporating crown ether units. researchgate.net

Post-Functionalization of Pre-formed Polymers: This is a widely used and versatile method. It typically begins with the functionalization of the this compound molecule, which is then grafted onto a polymer backbone. A common initial step is the formylation of the aromatic rings of the crown ether. rsc.org The resulting formyl-dibenzo-15-crown-5 can be attached to various polymer supports. For example, it can be linked to polymers containing benzyltriphenylphosphonium (B107652) chloride residues through a Wittig reaction or to diol-containing polystyrenes via acetalization. rsc.org Other methods include reacting functionalized crown ethers, such as 4′-aminobenzo-15-crown-5, with polymers like chitosan (B1678972). nih.govacs.org Similarly, lariat azacrown ethers can be immobilized by reacting them with polystyrene resins that contain epoxy groups. lookchemmall.com

The following table summarizes various methods for synthesizing polymer-supported this compound.

| Polymerization Strategy | Polymer Support | Linkage/Reaction Type | Description | Reference(s) |

| Post-Functionalization | Crosslinked Polystyrene | Wittig Reaction | Formylated dibenzo-crown ether reacts with a polymer containing benzyltriphenylphosphonium chloride residues. | rsc.org |

| Post-Functionalization | Diol-containing Polystyrene | Acetalization | Formylated dibenzo-crown ether is bound to the polymer via the formation of an acetal (B89532) linkage. | rsc.org |

| Post-Functionalization | Epoxy-functionalized Polystyrene | Ring-opening | Monoaza-15-crown-5 reacts with the epoxy groups on the polystyrene resin. | lookchemmall.com |

| Chain-Growth Polymerization | N/A (forms new polymer) | Electrochemical Polymerization | This compound monomers are polymerized electrochemically to form a conjugated polymer film. | front-sci.com |

| Post-Functionalization | Chitosan | Schiff Base Reaction | 4′-formylbenzo-15-crown-5 is grafted onto the chitosan polymer backbone. | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of crown ethers to reduce environmental impact, minimize waste, and use less hazardous materials. numberanalytics.com These approaches focus on alternative energy sources, environmentally benign solvents, and efficient, recyclable catalysts.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can lead to high yields of crown ether derivatives under mild conditions and in shorter reaction times. researchgate.net

Alternative Solvents and Catalysts: A significant advancement is the use of aqueous reaction media. For example, syntheses can be performed in a water/ethanol (B145695) mixture using novel crown ether-based ionic liquids which act as green and effective organocatalysts. eurekaselect.com The use of inherently green solvents like water and ethanol is also a key aspect of environmentally friendly functionalization processes. nih.gov

Radiation-Induced Modification: Gamma (γ)-ray radiation offers a clean, low-energy, and room-temperature method for grafting crown ethers onto substrates like covalent organic frameworks (COFs). chinesechemsoc.org This post-synthesis modification is environmentally friendly and allows for the creation of advanced functional materials without harsh reagents. chinesechemsoc.org

The table below outlines some green chemistry techniques applied in the synthesis and modification of this compound and related compounds.

| Green Technique | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave energy to drive the reaction. | High yields, mild conditions, reduced reaction time. | researchgate.net |

| Aqueous Media & Ionic Liquids | Employs water/ethanol as a solvent with a recyclable crown ether-based ionic liquid catalyst. | Environmentally benign solvent, stable and recyclable catalyst, cleaner reaction profiles. | eurekaselect.com |

| Gamma (γ)-ray Radiation | Uses γ-rays to induce the grafting of crown ethers onto a substrate. | Environmentally friendly, low energy consumption, room temperature operation, simple to control. | chinesechemsoc.org |

Purification and Isolation Techniques in Academic this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps in academic synthesis to ensure high purity for characterization and subsequent applications. The primary methods employed are recrystallization and various forms of chromatography. rsc.orgorgsyn.org

Recrystallization: This is a fundamental technique for purifying solid crown ethers.

Direct Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or dioxane. google.comresearchgate.net

Complex Formation: For crown ethers that are difficult to crystallize directly, an alternative is to form a crystalline complex with another molecule. A well-known method involves forming a complex with acetonitrile (B52724), which crystallizes readily. orgsyn.org The pure complex is then isolated and heated under vacuum to remove the acetonitrile, yielding the purified crown ether. orgsyn.org Another approach involves forming a complex with a salt in an organic solvent, followed by precipitation and recovery. google.com

Chromatography: Chromatographic methods are essential for separating complex mixtures and achieving very high purity.

Flash Chromatography: This is a rapid form of column chromatography. For complex samples containing crown ether derivatives with a wide range of polarities, advanced systems using a quaternary solvent gradient can provide efficient separation. santaisci.com

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that is particularly effective for purifying multi-gram quantities of crown ether monomers. It offers high purity of the collected fractions and recovery rates often exceeding 90%. technosaurus.co.jp

Column Chromatography: Traditional column chromatography over silica (B1680970) gel is also a standard procedure for the purification of crown ether derivatives. rsc.orgresearchgate.net

The following table compares the different purification techniques used for this compound.

| Purification Technique | Principle | Typical Application | Advantages | Reference(s) |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude product. | Simple, cost-effective for large scales. | google.comresearchgate.net |

| Recrystallization via Complexation | Formation of a stable, crystalline complex (e.g., with acetonitrile) to facilitate purification. | Purification of liquid crown ethers or those that crystallize poorly. | Enables purification of non-crystalline compounds. | orgsyn.orggoogle.com |

| Flash Chromatography | Rapid column chromatography under pressure with automated solvent gradient control. | Separation of synthetic intermediates and final products from complex reaction mixtures. | Fast, efficient, high resolution with modern systems. | santaisci.com |

| Centrifugal Partition Chromatography (CPC) | Support-free liquid-liquid partition chromatography. | Purification of gram-scale quantities of crown ether monomers. | High recovery, good yield, scalable. | technosaurus.co.jp |

Complexation Chemistry and Host Guest Interactions of Dibenzo 15 Crown 5

Fundamental Principles of Crown Ether Complexation with Dibenzo-15-crown-5

The ability of this compound to form complexes with cations is governed by several fundamental principles of host-guest chemistry. The primary interaction is the electrostatic, ion-dipole attraction between the positively charged cation (guest) and the electron-rich oxygen atoms lining the hydrophilic cavity of the crown ether (host). researchgate.netresearchgate.net The two benzo groups fused to the polyether ring reduce the flexibility of the macrocycle compared to its non-aromatic counterpart, 15-crown-5 (B104581), influencing its conformational arrangement and complexation behavior. acs.org

A key principle governing selectivity is the "size-fit" concept, where the stability of the complex is highest when the ionic diameter of the cation closely matches the size of the crown ether's cavity. acs.org For 15-crown-5 based ethers, the cavity size is considered optimal for the sodium ion (Na⁺). acs.orgwikipedia.org However, factors beyond a simple size match, such as the charge density of the cation, the nature of the solvent, and the presence of counter-ions, also play a crucial role in the thermodynamics and stability of the resulting complex. nih.gov The formation of a host-guest complex involves a delicate balance of interactions, including those between the host and guest, the guest ion and its counter-ion, and the solvent with both the host and guest. nih.gov

Metal Ion Complexation Studies with this compound

The specific interactions of this compound with a wide array of metal ions have been extensively studied to understand its binding affinities, selectivity, and the structural characteristics of the resulting complexes.

This compound and its parent compound, benzo-15-crown-5 (B77314) (B15C5), exhibit distinct affinities for alkali metal ions. The selectivity is influenced by the "size-fit" relationship, where the cavity of 15-membered crown ethers is particularly complementary to the Na⁺ ion. acs.orgwikipedia.org However, the presence of the benzo groups modifies this behavior.

Studies using lithium-7 (B1249544) NMR have shown that the stability of Li⁺ complexes with 15-crown-5 derivatives in nitromethane-acetonitrile mixtures follows the order: 15-crown-5 > benzo-15-crown-5 > this compound. nih.gov This indicates that the electron-withdrawing nature of the benzo groups decreases the electron density on the oxygen atoms, thus weakening the ion-dipole interaction with the cation.

Gas-phase studies on M⁺·DB15C5 complexes (where M = Li, Na, K, Rb, and Cs) revealed that for larger ions like K⁺, Rb⁺, and Cs⁺, there is one dominant conformation of the complex. acs.org In contrast, the Na⁺·DB15C5 complex exists as two distinct conformers. acs.org For ions larger than the cavity, such as potassium, rubidium, and cesium, the metal ion is typically positioned on top of the crown ether ring rather than fitting inside it. acs.org Despite the cavity being smaller than the K⁺ ion, DB15C5 can act as a probe for potassium ions in solution. researchgate.net

The complexation is not always a simple 1:1 host-guest interaction. For cations larger than the cavity, "sandwich" complexes with a 2:1 (ligand:metal) stoichiometry can form, which significantly enhances the binding ability for these larger ions. nankai.edu.cnresearchgate.net

Table 1: Stability Order of 1:1 Alkali Metal Complexes with 15-Crown-5 Derivatives

| Crown Ether | Stability Order | Method | Solvent | Reference |

|---|---|---|---|---|

| 15-Crown-5 | Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ | Conductometry | Propylene Carbonate | muk.ac.irmuk.ac.ir |

| Benzo-15-crown-5 | Na⁺ > K⁺ > Rb⁺ > Cs⁺ | Conductometry | Acetonitrile (B52724) | muk.ac.ir |

| This compound | 15C5·Li⁺ > B15C5·Li⁺ > DB15C5·Li⁺ | ⁷Li NMR | Nitromethane-Acetonitrile | nih.gov |

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the selectivity of 15-crown-5 derivatives for alkaline earth metal cations (Be²⁺, Mg²⁺, Ca²⁺). atlantis-press.com These studies suggest that the selectivity is influenced by the interaction energy between the crown ether and the metal cation. The addition of electron-donating groups to the benzo rings can increase the selectivity by enhancing the electron density of the oxygen atoms. atlantis-press.com

The selectivity for alkaline earth metals by 15-crown-5 derivatives was found to follow the order Be²⁺ > Mg²⁺ > Ca²⁺. atlantis-press.com This trend is related to the charge transfer between the metal ion and the ligand, with stronger interactions observed for ions with higher charge density. atlantis-press.com The interaction of these hard cations with crown ethers is a key area of study, with potential applications in the development of electrochemical sensors. mdpi.com

The smaller cavity of 15-crown-5 and its derivatives makes them suitable for complexing first-row transition metal dications, which are often too small to fit snugly into larger crown ethers like 18-crown-6 (B118740). wikipedia.orgcore.ac.uk The binding of transition metal cations can lead to the formation of highly crystalline supramolecular polymers through hydrogen-bonded interactions with axial aqua ligands. wikipedia.org

For benzo-15-crown-5 derivatives, complexation with Cu²⁺ and Fe³⁺ has been studied. core.ac.uk The electronic properties of the aromatic ring, modified by substituent groups (e.g., nitro or amino groups), can influence the interaction with the metal cation. core.ac.uk Studies with thio-oxocrown ethers, where some oxygen atoms are replaced by sulfur, show that these modified ligands have a shifted preference towards softer heavy metal cations, while still complexing with harder ions like Fe²⁺. nih.gov

The complexation of lanthanide (Ln³⁺) and actinide ions by crown ethers is an area of significant interest, partly due to its relevance in the separation of radioactive waste. scialert.net The extraction of lanthanides can serve as a model for understanding the behavior of actinides. scialert.net

Studies on the thermal decomposition of lanthanide nitrate (B79036) and thiocyanate (B1210189) complexes with benzo-15-crown-5 have been conducted. researchgate.net While the nitrate complexes tend to decompose with the ligand, the thiocyanate complexes release the ligand undecomposed. researchgate.net In solution, both 1:1 and 4:3 (metal:ligand) stoichiometries have been observed for complexes between lanthanoid nitrates and 15-crown-5. researchgate.net

In the case of actinides, the reaction of uranyl acetate (B1210297) with 15-crown-5 in a toluene/HCl mixture can lead to the formation of complex oxonium ion species. acs.org For instance, a crystalline complex with the formula (H₅O₂)[UO₂(H₂O)₂Cl₃]·2(15-crown-5) has been isolated. acs.org Similarly, the reaction of YbCl₃·6H₂O with 15-crown-5 resulted in the formation of [Yb(H₂O)₈]Cl₃·(15-crown-5), where the crown ether is not directly coordinated to the metal ion but is part of the crystal lattice. acs.org

The stoichiometry of complexes formed between this compound and metal ions is typically 1:1, especially when the cation fits well within the cavity. nih.govresearchgate.net This has been confirmed for various complexes using methods like potentiometry and NMR spectroscopy. nih.govresearchgate.net

However, for cations that are larger than the cavity, such as K⁺ and Rb⁺, sandwich complexes with a 1:2 (metal:ligand) or 2:1 (ligand:metal) stoichiometry can be formed. researchgate.netnankai.edu.cnresearchgate.net The formation of these sandwich structures can significantly increase the complex stability constants (Kₛ) compared to the parent crown ether. nankai.edu.cnresearchgate.net For example, double-armed benzo-15-crown-5 derivatives show a greatly enhanced binding ability towards larger cations through this secondary sandwich complexation. nankai.edu.cn

The stability of the complexes is quantified by the stability constant (log Kₛ), which can be determined using techniques such as microcalorimetry, potentiometry, and conductometry. nankai.edu.cnmuk.ac.irresearchgate.net For instance, the stability of Na⁺ complexes with various 15-crown-5 derivatives in methanol (B129727) follows the trend: phenylaza-15C5 > benzo-15C5 > 4-nitrobenzo-15C5. researchgate.net These stability constants are crucial for understanding the selectivity and potential applications of these crown ethers in ion separation and sensing.

Lanthanide and Actinide Ion Complexation by this compound

Organic Cation Recognition by this compound

Beyond its affinity for metal ions, this compound and its derivatives are adept at recognizing and binding organic cations, a feature that has been extensively studied for its potential applications in separation science, sensing, and catalysis.

This compound and its simpler analog, benzo-15-crown-5 (B15C5), form stable complexes with ammonium (B1175870) (NH₄⁺) and protonated primary amines (R-NH₃⁺). The binding mechanism involves the formation of hydrogen bonds between the acidic protons of the ammonium or amine guest and the oxygen atoms of the crown ether cavity. In these complexes, the guest cation is typically positioned within or slightly above the plane of the oxygen atoms.

Research has shown that in complexes of B15C5 with protonated primary amines, a single crown ether molecule binds to each R-NH₃⁺ group. The stability of these complexes is significant, with association constants (Kₐ) in acetonitrile being on the order of 10³ M⁻¹. For instance, the binding affinity of B15C5 for benzylammonium perchlorate (B79767) in acetonitrile was determined to be K₁ = 550 ± 10 M⁻¹. This complexation is primarily driven by a favorable enthalpy change (ΔH°), indicating strong, direct interactions between the host and guest.

The development of chiral derivatives of crown ethers has been a major focus in the field of enantioselective recognition. By introducing chiral barriers or substituents onto the crown ether framework, it is possible to create hosts that can differentiate between the enantiomers of chiral organic cations. While research on chiral derivatives of this compound is specific, extensive studies on closely related aza-15-crown-5 and other 15-crown-5 derivatives provide significant insights into the principles of chiral recognition. mdpi.com

The strategy for achieving chiral recognition often involves the synthesis of crown ethers that incorporate chiral subunits, such as those derived from amino acids or other optically active molecules. mdpi.comwikipedia.org These chiral elements introduce steric and electronic asymmetry into the host molecule, leading to diastereomeric complexes with the enantiomers of a chiral guest, which differ in their stability.

For example, chiral monoaza-15-crown-5 ethers have demonstrated effective enantioselectivity for chiral primary ammonium salts. mdpi.com The degree of enantiomeric recognition is influenced by the nature of the substituents at the stereogenic centers of the crown ether. For instance, a benzocrown derivative of S-leucinol was found to be an effective chiral selector. mdpi.com The enantioselectivity arises from a combination of hydrogen bonding, steric hindrance, and other non-covalent interactions that favor the binding of one enantiomer over the other. It is a general trend that 18-crown-6 systems often exhibit higher binding constants than 15-crown-5 systems due to a better size fit for many guest ions, but the principles of chiral recognition remain the same. mdpi.com

Ammonium and Primary Amine Binding by this compound

Anion Recognition and Cooperative Binding Effects in this compound Systems

While crown ethers are primarily known for their cation-binding abilities, functionalized this compound derivatives can also be designed to recognize and bind anions. This is often achieved through a phenomenon known as cooperative binding, where the simultaneous binding of a cation and an anion leads to an enhancement of the binding affinity for both ions.

In these systems, a this compound unit serves as the cation binding site, while an anion recognition moiety, such as a thiourea, amide, or triazole group, is covalently attached to the crown ether framework. The binding of a cation, such as Na⁺, to the crown ether can induce a conformational change or an electronic effect that preorganizes the anion binding site, making it more amenable to complexing an anion.

For example, a thiourea-functionalized benzo-15-crown-5 derivative was shown to exhibit significantly increased association constants for iodide, bromide, and nitrate anions when a sodium ion was bound to the crown ether moiety. This cooperative effect is often enthalpically driven, indicating a more favorable interaction energy in the ternary complex. Similarly, heteroditopic receptors incorporating benzo-15-crown-5 and halogen or chalcogen bond donors have demonstrated remarkable cooperative recognition of halide anions upon cation binding.

Solvation Effects and Solvent Dependence on this compound Complexation Thermodynamics

The thermodynamics of complex formation between this compound and guest cations are highly dependent on the nature of the solvent. The solvent plays a crucial role by competing with the crown ether for coordination to the cation and by solvating the free ligand and the resulting complex.

Studies on the complexation of Na⁺ with benzo-15-crown-5 in various binary mixed non-aqueous solvents have revealed non-linear relationships between the stability constant of the complex and the solvent composition. This behavior is attributed to changes in the solvent structure and the preferential solvation of the cation, the ligand, and the complex. For instance, the stability of the (B15C5·Na)⁺ complex in pure non-aqueous solvents was found to decrease in the order: acetonitrile > methanol > dimethylformamide.

Thermodynamics and Kinetics of this compound Complex Formation

The formation of a complex between this compound and a guest cation is an equilibrium process characterized by thermodynamic and kinetic parameters. The thermodynamic stability of the complex is quantified by the stability constant (Kₛ) and the associated changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Calorimetric titration is a powerful technique used to determine these thermodynamic parameters directly. For the complexation of benzo-15-crown-5 with alkali metal cations, it has been found that the process is often enthalpy-driven, with a negative ΔH° indicating that the formation of the complex is an exothermic process. This is typically accompanied by a negative ΔS°, which reflects the loss of conformational freedom of the ligand and the desolvation of the cation upon complexation.

The kinetics of complex formation and dissociation are also important aspects. The rates of these processes can be influenced by the rigidity of the crown ether, the nature of the cation, and the solvent. Generally, more flexible crown ethers exhibit faster complexation and decomplexation rates.

Table of Thermodynamic Data for Complexation of Benzo-15-crown-5 with Various Cations

| Cation | Solvent | log Kₛ | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Na⁺ | Methanol | 3.33 | -26.8 | -27 |

| K⁺ | Methanol | 3.41 | -29.7 | -35 |

| Rb⁺ | Methanol | 2.92 | -25.5 | -30 |

| PhCH₂NH₃⁺ | Acetonitrile | 2.74 | -20.5 | -15.9 |

Spectroscopic and Advanced Analytical Investigations of Dibenzo 15 Crown 5 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzo-15-crown-5 Research

NMR spectroscopy stands as a cornerstone in the study of DB15C5, providing unparalleled insights into its structure, conformation, and the dynamics of its interactions with guest species in both solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of DB15C5 and characterizing its complexes. In the ¹H NMR spectrum of free DB15C5, the aromatic and aliphatic protons exhibit distinct chemical shifts. Upon complexation with a cation, such as a metal ion, noticeable changes in these chemical shifts occur, providing direct evidence of the host-guest interaction. The magnitude and direction of these shifts can offer clues about the binding site and the conformational changes induced by the guest.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework of DB15C5. The chemical shifts of the carbon atoms in the polyether ring and the benzene (B151609) rings are sensitive to their local electronic environment. Complexation typically leads to a downfield or upfield shift of the carbon signals, reflecting the perturbation of the electron density upon binding. For instance, studies on the complexation of DB15C5 with alkali metal ions have utilized ¹H and ¹³C NMR to confirm the formation of the complexes and to study the effect of the anion on their stability. researchgate.net

The stoichiometry of these complexes can also be investigated using NMR titration experiments. By monitoring the chemical shift changes of the host or guest protons as a function of the guest-to-host molar ratio, the binding stoichiometry, often 1:1 for DB15C5 with many cations, can be determined.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Complex

| Proton Type | Free this compound | This compound-Na⁺ Complex |

|---|---|---|

| Aromatic (Ar-H) | ~6.8-7.0 | Shifted upon complexation |

| Methylene (B1212753) (O-CH₂-CH₂-O) | ~3.9-4.2 | Shifted upon complexation |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for a more profound understanding of the three-dimensional structure and conformation of DB15C5 and its complexes. Correlation Spectroscopy (COSY) experiments are used to establish proton-proton coupling networks, helping to assign the intricate proton signals in the polyether chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for elucidating the spatial proximity of protons. NOESY spectra reveal through-space interactions between protons that are close to each other, providing critical information for determining the conformation of the macrocyclic ring. For DB15C5, NOESY has been employed to draw stereochemical inferences. cdnsciencepub.com These studies help to understand how the flexible crown ether ring adapts its conformation to accommodate a guest cation.

Variable temperature (VT) NMR studies are crucial for investigating the dynamic processes involved in the complexation of DB15C5. By recording NMR spectra at different temperatures, it is possible to study conformational interconversions and the kinetics of complex formation and dissociation.

At room temperature, the NMR signals of DB15C5 may appear averaged due to rapid conformational changes. However, at lower temperatures, these processes can be slowed down on the NMR timescale, allowing for the observation of distinct signals for different conformers. Low-temperature solution experiments have indicated that conformational interconversions in both free DB15C5 and its NaNCS complex are rapid on the NMR timescale down to 163 K. cdnsciencepub.com These studies provide valuable thermodynamic and kinetic parameters for the binding process.

Solid-state NMR (ssNMR) spectroscopy provides a bridge between the solution-state structure and the crystalline structure determined by X-ray diffraction. For DB15C5 and its complexes, ssNMR, particularly ¹³C ssNMR, can reveal details about the molecular structure and packing in the solid state. The presence of multiple resonances in the solid-phase ¹³C NMR spectra can reflect the asymmetric nature of the crystal structure. cdnsciencepub.com These chemical shift trends can sometimes be correlated with structural features like torsional angles, offering a more complete picture of the solid-state conformation. cdnsciencepub.com Studies have been conducted on DB15C5 and its complex with sodium thiocyanate (B1210189) in the solid state to complement X-ray crystallographic data. researchgate.net

Variable Temperature NMR Studies of this compound Complexation Dynamics

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound and its Complexes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of DB15C5 and its complexes. These methods are particularly sensitive to changes in bond strengths and molecular symmetry upon complexation.

The IR and Raman spectra of free DB15C5 exhibit characteristic bands corresponding to the vibrations of the C-O-C ether linkages, the C-H bonds of the methylene groups, and the aromatic C-C and C-H bonds of the benzene rings. The region below 1500 cm⁻¹ is particularly informative, containing conformation-sensitive bands. tandfonline.com

Upon complexation with a cation, significant changes are observed in the vibrational spectra. The interaction between the cation and the oxygen atoms of the polyether ring alters the force constants of the C-O bonds, leading to shifts in the corresponding stretching and bending frequencies. These spectral changes provide direct evidence of complex formation and can be used to identify the binding sites. For instance, the vibrational spectra of benzo-15-crown-5 (B77314) derivatives have been studied to investigate the crown ring conformation. tandfonline.com

The success of chemically modifying surfaces with benzo-15-crown-5 has been investigated using infrared and Raman spectroscopy. rsc.org Furthermore, these techniques have been used to characterize complexes of DB15C5 with potassium halides. researchgate.net

Interactive Table: Key IR Vibrational Modes of this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene rings |

| Aliphatic C-H Stretch | 3000-2850 | Characteristic of the methylene groups |

| Aromatic C=C Stretch | 1600-1450 | Indicates the presence of the benzene rings |

| C-O-C Asymmetric Stretch | 1250-1050 | Sensitive to conformation and complexation |

| C-O-C Symmetric Stretch | ~1100 | Also affected by complexation |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in this compound Host-Guest Systems

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for studying the electronic properties of DB15C5 and the host-guest interactions in its complexes.

The UV-Vis absorption spectrum of DB15C5 is dominated by the π-π* transitions of the benzene rings. The position and intensity of these absorption bands can be perturbed upon complexation with a guest molecule. This is because the binding of a cation can alter the electronic structure of the chromophoric benzene rings. UV photodissociation (UVPD) spectra of cold, gas-phase complexes of DB15C5 with alkali metal ions have been measured to investigate their geometric and electronic structures. acs.org For instance, the UVPD spectrum of the Ag⁺(DB15C5) complex is very broad and assigned to a π–π* transition localized on the DB15C5 moiety. researchgate.net

Fluorescence spectroscopy can be an even more sensitive technique for probing host-guest interactions, especially when the crown ether is functionalized with a fluorophore. Even without a dedicated fluorophore, the intrinsic fluorescence of the dibenzo moiety can be affected by complexation. The fluorescence intensity of DB15C5 has been shown to vary upon complexation with potassium fluoride, with the rigidity of the macrocyclic ring influencing the fluorescence. researchgate.net In systems where DB15C5 is part of a larger molecular assembly, host-guest interactions can lead to significant changes in fluorescence emission, including shifts in wavelength and changes in quantum yield. frontiersin.org This phenomenon forms the basis for the development of fluorescent chemosensors for specific cations.

Mass Spectrometry (MS) Techniques for this compound Complex Characterization

Mass spectrometry serves as a powerful tool for the characterization of this compound (DB15C5) and its complexes. This technique provides valuable information on the stoichiometry and stability of these host-guest systems.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for studying non-covalent complexes in the gas phase that mirror their solution-phase behavior. iupac.org For DB15C5, ESI-MS has been instrumental in characterizing its complexes with various cations.

In studies of DB15C5 and its derivatives, ESI-MS has been used to investigate the formation of complexes with alkali metal ions. For instance, novel bis-crown ethers derived from DB15C5 were shown to form both mono- and bimetallic complexes with alkali metal ions, as detected by ESI-MS. arkat-usa.org The technique can also be used to observe the formation of sandwich-type complexes, where two crown ether molecules complex with a single metal ion. arkat-usa.org

Research on the facilitated ion transfer of organic cations by a series of dibenzo crown ethers, including DB15C5, across a water/1,2-dichloroethane interface utilized ESI-MS to determine the stoichiometry of the surfactant ion-crown ether complexes. oup.com Interestingly, for lauryltrimethylammonium (LTA) and hexadecyltrimethylammonium (HTA) cations, no ESI-MS peak corresponding to a 1:1 stoichiometry with DB15C5 was found, highlighting the technique's ability to probe the specifics of complex formation. oup.com

Furthermore, ESI-MS has been employed in conjunction with other analytical methods to characterize newly synthesized DB15C5 derivatives and their complexation behavior. researchgate.netresearchgate.net The development of ESI-MS has significantly advanced the study of non-covalent complexes, including those of DB15C5 with metal ions and other guest molecules. iupac.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization mass spectrometry technique that has found application in the study of DB15C5 systems. MALDI-MS is particularly useful for analyzing non-volatile and thermally labile compounds.

In a study investigating the formation of dibenzo crown ether layers on muscovite (B576469) mica, MALDI-time-of-flight (TOF) mass spectrometry was used alongside atomic force microscopy (AFM) and surface X-ray diffraction (SXRD). nih.govresearchgate.net This multi-technique approach confirmed the presence of stable crown ether layers, with the first molecular layer of DB15C5 showing strong interaction with potassium ions on the mica surface. nih.govresearchgate.net This demonstrates the utility of MALDI-MS in surface analysis and the characterization of interfacial complexation.

While detailed research findings specifically on MALDI-MS of DB15C5 complexes are less prevalent in the provided search results compared to ESI-MS, the technique's application in the muscovite mica study underscores its potential for characterizing DB15C5 in various environments, including on surfaces and in solid-state assemblies. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography of this compound and its Crystalline Complexes

X-ray crystallography is an indispensable technique for elucidating the three-dimensional structure of molecules and their complexes in the solid state. For this compound, this method has provided detailed insights into its conformation and the coordination geometry of its complexes with various metal ions.

The crystal structure of free DB15C5 has been determined, revealing the conformation of the macrocyclic ring. researchgate.net In a study comparing the solid-phase and solution structures of DB15C5 and its sodium thiocyanate complex, X-ray crystallography showed that in the free crown ether, there is an effective plane of symmetry bisecting the molecule. researchgate.net Upon complexation with sodium thiocyanate, a ring inversion of one of the cyclohexane (B81311) moieties occurs, leading to a distorted pentagonal pyramidal coordination geometry around the sodium ion. researchgate.net

The stoichiometry of DB15C5 complexes can also be determined through X-ray diffraction. For example, a 2:2 complex with sodium iodide has been characterized, where each sodium cation coordinates to four oxygen atoms of one macrocyclic unit and one oxygen from the other ring in the dimer. The structure of a benzo-15-crown-5 complex with bismuth(III) iodide has also been elucidated, showing a pseudo-octahedral geometry. mdpi.com

Surface X-ray diffraction (SXRD) has been used to study the orientation of DB15C5 molecules on surfaces. On muscovite mica, SXRD revealed that the first layer of DB15C5 molecules lies relatively flat and is coordinated to potassium atoms on the surface, while the second layer is more upright. nih.govresearchgate.net

The following table summarizes some of the crystallographic data for DB15C5 and its complexes:

| Compound | Space Group | Cell Parameters | Stoichiometry (Ligand:Metal) | Reference |

| This compound | Data not available | Data not available | - | researchgate.net |

| [Na(DB15C5)(NCS)] | Data not available | Data not available | 1:1 | researchgate.net |

| [(DB15C5)₂Na₂I₂] | Data not available | Data not available | 2:2 | |

| (b15c5)BiI₃(I₂) | P2₁/c | a=1376.9(1) pm, b=1172.7(1) pm, c=1700.2(2) pm, β=115.197(6)° | 1:1 | mdpi.com |

Electrochemical Studies of this compound Redox Behavior and Complexation

Electrochemical methods, particularly cyclic voltammetry, are valuable for investigating the redox properties of this compound and the influence of complexation on these properties. These studies can provide information on the stability and selectivity of complex formation.

The facilitated transfer of sodium and potassium ions by DB15C5 at the interface of two immiscible electrolyte solutions has been studied using cyclic voltammetry. sciengine.com This research helps in understanding the mechanism of ion transport mediated by this crown ether.

In a study on the facilitated ion transfer of lauryltrimethylammonium (LTA) and hexadecyltrimethylammonium (HTA) cations by a series of dibenzo crown ethers, including DB15C5, across the water/1,2-dichloroethane interface, ion-transfer voltammetry was employed. oup.com For DB15C5, an ambiguous wave was observed, suggesting a weaker interaction or a more complex transfer mechanism compared to larger dibenzo crown ethers. oup.com

The stability constants of 1:1 complexes between benzo-15-crown-5 (a related compound) and alkali metal cations in various organic solvents have been determined by monitoring the shift in the reduction potentials of the cations as a function of the ligand concentration using cyclic voltammetry. tandfonline.com Similar approaches can be applied to DB15C5 to quantify its binding affinities for different cations in various media.

Furthermore, the cyclic voltammetry of ruthenium(II) complexes containing benzo-15-crown-5 ether units has been investigated. rsc.org The study showed that the benzo-15-crown-5 units are sensitive to the supporting electrolyte, becoming more difficult to electro-oxidize upon binding of sodium or magnesium cations. rsc.org This demonstrates how electrochemical techniques can probe the electronic effects of cation binding to the crown ether moiety.

Calorimetric Techniques (e.g., Isothermal Titration Calorimetry - ITC) for Thermodynamic Analysis of this compound Binding

Calorimetric techniques, especially isothermal titration calorimetry (ITC), provide direct measurement of the thermodynamic parameters associated with binding events, including complexation by this compound. ITC allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

While specific ITC data for this compound was not prevalent in the provided search results, studies on the closely related benzo-15-crown-5 and its derivatives offer significant insight into the thermodynamic principles of complexation. For instance, the complex stability constants and thermodynamic parameters for the complexation of benzo-15-crown-5 and its double-armed derivatives with alkali cations (Na⁺, K⁺, Rb⁺) have been determined using microcalorimetric titrations. nankai.edu.cnresearchgate.net These studies revealed that the sandwich complexations are primarily enthalpy-driven processes with a moderate loss of entropy. nankai.edu.cnresearchgate.net

The following table illustrates the type of data that can be obtained from calorimetric titrations, based on a study of double-armed benzo-15-crown-5 ethers with alkali cations in a methanol-water mixture at 25°C. nankai.edu.cnresearchgate.net

| Host | Cation | log Kₛ | ΔH (kJ/mol) | -TΔS (kJ/mol) | Stoichiometry (Host:Guest) |

| Benzo-15-crown-5 | Na⁺ | 3.28 | -29.2 | 10.5 | 1:1 |

| Double-armed B15C5 | Na⁺ | 3.33 | -29.9 | 10.9 | 1:1 |

| Double-armed B15C5 | K⁺ | 4.88 | -52.4 | 24.6 | 2:1 |

| Double-armed B15C5 | Rb⁺ | 4.15 | -51.2 | 27.5 | 2:1 |

These thermodynamic data are crucial for understanding the driving forces behind complex formation and the factors that govern selectivity. For example, the enhanced binding of larger cations like K⁺ by double-armed benzo-15-crown-5 is attributed to the formation of stable 2:1 sandwich complexes, a phenomenon that can be thoroughly investigated using ITC. nankai.edu.cnresearchgate.net Similar principles and methodologies are directly applicable to the study of this compound and its derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Complexes

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules and their interactions. When a chiral molecule, such as a derivative of this compound or a complex formed with a chiral guest, interacts with circularly polarized light, it exhibits differential absorption, resulting in a CD spectrum. This provides information about the stereochemistry and conformation of the system.

While research specifically on chiral DB15C5 complexes was not abundant in the provided search results, studies on related systems demonstrate the utility of this technique. For example, the chiroptical behavior of a bis(zinc porphyrin) system linked by a dibenzodiaza-30-crown-10 unit was investigated. The binding of a chiral diamine induced a CD signal, and the intensity of this signal was enhanced by the presence of K⁺ ions accommodated in the crown ether cavity, which tuned the conformation of the tweezer-like structure.

In another study, benzo-15-crown-5 azoprobes were designed for alkali metal ion recognition in water. semanticscholar.org These probes formed inclusion complexes with γ-cyclodextrin, exhibiting a strong induced circular dichroism (ICD). The selective binding of K⁺ ions induced the formation of a dimer of the azoprobes within the cyclodextrin (B1172386) cavity, leading to distinct changes in the ICD and UV-vis spectra. semanticscholar.org

Furthermore, novel benzo-15-crown-5-tethered β-cyclodextrins have been synthesized, and their conformational differences were deduced from their CD spectra. nankai.edu.cn The observed ICD signals provided information on whether the benzo-15-crown-5 moiety was located inside or outside the cyclodextrin cavity. nankai.edu.cn

Computational Chemistry and Theoretical Studies of Dibenzo 15 Crown 5

Quantum Mechanical (QM) Calculations on Dibenzo-15-crown-5 Structure and Reactivity

Quantum mechanical calculations offer a powerful lens through which the electronic structure, bonding, and reactivity of DB15C5 and its complexes can be scrutinized with high accuracy. These first-principles methods have been pivotal in understanding the subtle interplay of forces that dictate the molecule's conformational preferences and its interactions with guest species.

Density Functional Theory (DFT) has emerged as a workhorse for investigating the conformational landscape of crown ethers due to its favorable balance of computational cost and accuracy. For DB15C5, the presence of the two benzo groups introduces a degree of rigidity compared to its non-aromatic counterpart, 15-crown-5 (B104581), yet conformational flexibility remains a key characteristic.

Studies have shown that the attachment of an additional benzene (B151609) ring to benzo-15-crown-5 (B77314) (B15C5) reduces conformational flexibility. For instance, while complexes of B15C5 with potassium (K+), rubidium (Rb+), and cesium (Cs+) ions exhibit three stable conformers, the corresponding DB15C5 complexes each have one dominant conformation. nii.ac.jpnih.gov In contrast, the sodium (Na+) complex with DB15C5 exists as two distinct isomers. nii.ac.jpnih.gov

DFT calculations have been employed to optimize the geometries of various DB15C5 conformers and to determine their relative energies. These calculations are crucial for interpreting experimental data, such as spectroscopic results, and for understanding the energetic favorability of different spatial arrangements of the crown ether backbone. For example, in studies of diaza-derivatives of 15-crown-5, DFT has been used to optimize the geometric structures of their complexes with Na+, K+, and calcium (Ca2+) ions, revealing different arrangements of the carbonyl groups depending on the complexed cation. mdpi.com

Here is an interactive data table summarizing the number of conformers identified for DB15C5 complexes with various alkali metal ions:

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly detailed picture of the electronic structure and bonding within DB15C5 and its complexes. These methods are particularly valuable for understanding the nature of the interactions between the host and guest molecules.

UV photodissociation and UV-UV hole-burning spectroscopy, complemented by ab initio calculations, have been used to study the geometric and electronic structures of DB15C5 complexes with alkali metal ions. nii.ac.jp These studies have revealed that in complexes with K+, Rb+, and Cs+, the two benzene rings of DB15C5 are not symmetrically equivalent. This leads to electronic excitations being localized on one of the benzene rings. nih.gov The electronic interaction energy between the two benzene chromophores in the K+•DB15C5 complex is estimated to be less than half of that in the K+•dibenzo-18-crown-6 (B77160) (DB18C6) complex. nii.ac.jpnih.gov This difference is attributed to the less favorable relative angles between the transition dipole moments of the two benzene rings in the DB15C5 complex. nih.gov

Furthermore, ab initio calculations at the MP2/6-31G(d) level of theory have been used to investigate the corrosion inhibition performance of dibenzo-diaza-15-crown-5 and its analogs. scispace.comresearchgate.net These calculations focus on the highest occupied molecular orbital (HOMO) energies and the fraction of electrons transferred to understand the interaction with metal surfaces. scispace.comresearchgate.net

Density Functional Theory (DFT) Applications to this compound Conformational Analysis

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While quantum mechanical methods provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of DB15C5 and its complexes in various environments. By simulating the motion of atoms over time, MD can reveal the conformational flexibility of the crown ether and the intricate dance of host-guest interactions.

The conformational landscape of DB15C5 in solution is a complex interplay between the intrinsic flexibility of the macrocycle and its interactions with the solvent molecules. MD simulations can map out the accessible conformations and the transitions between them, providing a dynamic picture of the molecule's behavior.

MD simulations are particularly powerful for studying the dynamics of how DB15C5 recognizes and binds to guest ions. These simulations can visualize the entire binding process, from the initial encounter of the host and guest to the formation of the final complex.

For instance, MD simulations have been used to investigate the microscopic details of cesium ion (Cs+) interactions with crown ethers in electrolyte media. researchgate.net Such simulations can reveal how the formation of stable host-guest complexes, such as the sandwich-type complexes, can alter the coordination of the cation with solvent molecules. researchgate.net In the context of lanthanide separation, MD simulations have been performed on complexes of dicyclohexano-18-crown-6 (B99776) (a related crown ether) with various divalent lanthanide and actinide ions to understand their binding and conformation. nih.gov These studies provide a framework for how MD can be applied to understand the selective binding of different cations by DB15C5.

Conformational Flexibility of this compound in Solution

Molecular Mechanics (MM) and Force Field Development for this compound Systems

Molecular mechanics (MM) provides a computationally efficient alternative to quantum mechanical methods for studying large molecular systems. The accuracy of MM calculations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system.

Developing a reliable force field for DB15C5 requires careful parameterization, especially for the torsional potentials that govern the flexibility of the macrocyclic ring. This often involves fitting the MM potential energy surface to high-level quantum mechanical calculations or experimental data. For related crown ethers, force fields have been developed by adjusting existing parameters and fitting new torsional potentials to accurately describe the cyclic structure. nih.gov For example, the TraPPE force field for linear ethers has been adapted for cyclic crown ethers by fitting new torsional potentials based on DFT calculations. nih.gov

A common approach involves performing a conformational search using a preliminary force field, followed by higher-level QM calculations on the low-energy conformers to refine the energetic and geometric parameters. mdpi.com This iterative process ensures that the force field can accurately reproduce the key structural features and energetic rankings of the different conformers of DB15C5 and its complexes, enabling large-scale simulations that would be computationally prohibitive with purely QM methods.

Prediction of Binding Energies and Selectivity for this compound Host-Guest Systems

Computational chemistry provides powerful tools for investigating the intrinsic binding properties of this compound (DB15C5) with various guest ions, offering insights into the factors that govern molecular recognition. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the binding energies and selectivity of host-guest complexes, often corroborating and explaining experimental observations made in the gas phase.

Studies utilizing methods like UV photodissociation spectroscopy alongside quantum chemical calculations have systematically examined the complexation of DB15C5 with a series of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in the gas phase. nii.ac.jp These investigations reveal the intrinsic selectivity of the DB15C5 ligand, which is not influenced by solvent molecules or counter-ions. Theoretical calculations have shown that in the gas phase, smaller cations can exhibit strong binding energies due to their high charge density, which allows for effective interaction with the oxygen atoms in the crown ether cavity. researchgate.net For instance, contrary to the well-known selectivity of 18-crown-6 (B118740) for potassium ions (K⁺) in aqueous solutions, theoretical studies of 15-crown-5 in the gas phase indicate a preference for smaller cations like lithium (Li⁺). researchgate.net

The conformational flexibility of the DB15C5 ligand upon complexation is also a key area of computational study. For the Na⁺•DB15C5 complex, two distinct isomers have been identified with comparable abundance. nii.ac.jp However, for the larger cations K⁺, Rb⁺, and Cs⁺, calculations and experimental data suggest that a single dominant conformer is formed. nii.ac.jp This is a notable reduction in conformational flexibility compared to benzo-15-crown-5, where the addition of a second benzo group in DB15C5 restricts the structure. nii.ac.jp

The electronic structure of these complexes has also been elucidated through theoretical models. For the K⁺•DB15C5 complex, time-dependent DFT (TD-DFT) calculations show that the electronic excitations are primarily localized on one of the two benzene rings. nii.ac.jpnii.ac.jp This contrasts with the K⁺•dibenzo-18-crown-6 complex, where the electronic interaction between the two benzene chromophores is more significant. nii.ac.jp The calculated interaction energy between the benzene rings in K⁺•DB15C5 is less than half of that in the K⁺•dibenzo-18-crown-6 complex. nii.ac.jp

Below is an interactive table summarizing the number of experimentally observed and computationally confirmed dominant isomers for DB15C5 complexes with different alkali metal ions in the gas phase.

| Guest Cation | Number of Dominant Isomers | Reference |

| Na⁺ | 2 | nii.ac.jp |

| K⁺ | 1 | nii.ac.jp |

| Rb⁺ | 1 | nii.ac.jp |

| Cs⁺ | 1 | nii.ac.jp |

This table illustrates the effect of cation size on the conformational preference of the this compound ligand during complexation.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or property-based descriptors of a series of compounds with their biological activity or a specific chemical property. For this compound, QSAR studies are pivotal for the rational design of new derivatives with enhanced selectivity, binding affinity, or other desired functionalities, such as catalytic or ion-sensing capabilities.

A pertinent example of a QSAR approach involves the investigation of dibenzo-diaza-15-crown-5 analogs as corrosion inhibitors. researchgate.net In such studies, the "activity" is the corrosion inhibition efficiency. Researchers use ab initio calculations to determine various quantum chemical parameters for a series of derivatives. These parameters, which act as molecular descriptors, include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface. researchgate.net

For instance, a study on dibenzo-diaza-15-crown-5 analogs where the oxygen atoms were replaced by other heteroatoms (Nitrogen, Sulfur, Phosphorus) revealed a clear structure-activity relationship. researchgate.net The corrosion inhibition performance was found to increase in the order of O < N < S < P. This trend was correlated with quantum parameters, showing that properties like EHOMO and the fraction of electrons transferred have a linear relationship with the inhibition efficiencies. researchgate.net Such models provide predictive power for designing more effective corrosion inhibitors based on the DB15C5 scaffold.

The table below summarizes the findings on the influence of different heteroatoms on the corrosion inhibition properties of this compound analogs, demonstrating a practical application of QSAR principles.

| Heteroatom in Crown Ring | Relative Corrosion Inhibition Efficiency | Key Correlated Parameter | Reference |

| Oxygen (O) | Lowest | - | researchgate.net |

| Nitrogen (N) | Higher than O | - | researchgate.net |

| Sulfur (S) | Higher than N | - | researchgate.net |

| Phosphorus (P) | Highest | Highest back-donation contribution | researchgate.net |

This table is based on theoretical calculations correlating structural modifications of the this compound framework to a specific activity (corrosion inhibition).

Furthermore, QSPR modeling has been successfully applied to predict the stability constants (logK) of 15-crown-5 complexes with sodium ions. researchgate.net Using a genetic algorithm for descriptor selection and multiple linear regression (GA-MLR) for model building, a robust correlation was established between the experimental stability constants and theoretically calculated molecular descriptors. researchgate.net While this study focused on the broader 15-crown-5 class, the methodology is directly applicable to DB15C5 derivatives to predict their binding affinities for specific cations, thereby guiding synthetic efforts toward ligands with superior selectivity and stability for applications in separation science, sensing, and catalysis.

Applications of Dibenzo 15 Crown 5 in Advanced Materials and Chemical Systems

Dibenzo-15-crown-5 in Ion-Selective Electrode (ISE) Development

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The selectivity of these electrodes is determined by the ionophore incorporated into the membrane. This compound and its derivatives have proven to be effective ionophores for the development of ISEs, particularly for alkali metal ions.

Benzo-15-crown-5 (B77314) (B15C5), a related compound, is utilized in creating ISEs for detecting ions like sodium and potassium. chemimpex.com For instance, a potassium ion-selective membrane electrode was developed using benzo-15-crown-5 as the neutral carrier. researchgate.net This electrode demonstrated a useful potential change in the 1×10⁻⁶ to 1×10⁻² mol L⁻¹ concentration range for potassium ions. researchgate.net

In a proof-of-concept study, MoS₂ nanosheets were covalently modified with benzo-15-crown-5 ether to create a redox platform. This platform, B15C5-MoS₂, was then used as an electrode to selectively recognize and electrochemically sense sodium ion levels in artificial sweat. rsc.org The choice of benzo-15-crown-5 was based on the optimal match between its macrocyclic cavity and the sodium cation. rsc.org

Furthermore, research has explored the use of this compound in all-solid-state potentiometric sensors. For example, an all-solid-state carbon nanotube composite calcium(II)-selective sensor was developed based on a 4,7-diaza-2,3,8,9-dibenzo-15-crown-5 ionophore. aip.org

Application of this compound in Liquid-Liquid Extraction and Separation Processes

Liquid-liquid extraction is a crucial separation technique in various chemical processes. This compound and its analogs serve as highly selective extractants for specific metal ions, enabling their separation from complex mixtures.

The combination of crown ethers with ionic liquids has emerged as a promising alternative to volatile and toxic organic solvents in extraction processes. mdpi.com In one study, various ionic liquids were investigated as co-extractants with this compound, with the highest lithium distribution ratios observed with [C4mim][NTf₂]. mdpi.com

Nuclear Waste Remediation and Actinide/Lanthanide Separation using this compound

The separation of trivalent actinides and lanthanides is a significant challenge in nuclear waste management due to their similar chemical properties. osti.gov Crown ethers, including this compound, have been investigated for their potential in these separation processes. osti.govscience.govoecd-nea.org

Solvent extraction systems utilizing crown ethers have shown promise for this application. For instance, the extraction of some lanthanides and actinides has been studied using a mixture of 15-crown-5 (B104581) and thenoyltrifluoroacetone in chloroform. oecd-nea.org The development of novel DGA (diglycolamide) extractants derived from macrocyclic crown ethers is also an active area of research to improve the extraction efficiency of trivalent metal ions from nuclear waste streams. acs.org These systems aim to achieve selectivity reversal in the extraction of trivalent actinides versus trivalent lanthanides, a critical step in waste remediation. acs.org

Recovery of Precious Metals with this compound

The recovery of precious metals from various sources, including industrial waste, is of significant economic and environmental importance. This compound and its derivatives have been explored as selective extractants for this purpose.

For example, a chitosan-graft-benzo-15-crown-5 ether (CTS-g-B15C5)/non-woven fabric composite membrane was prepared for the enhanced adsorptive separation of Pd²⁺. tandfonline.com This membrane demonstrated high selectivity for Pd²⁺ in simulated nuclear wastewater and showed excellent reusability. tandfonline.com In another study, thiabenzo-15-crown-5 ether derivatives were investigated for the efficient and selective recovery of palladium. researchgate.net

Isotope Separation utilizing this compound

The separation of isotopes is crucial for various applications, particularly in the nuclear industry. This compound and its analogs have shown remarkable selectivity in the separation of lithium isotopes (⁶Li and ⁷Li). mdpi.comresearchgate.netnih.gov

Liquid-liquid extraction systems using benzo-15-crown-5 as a complexing agent have been investigated for lithium isotope separation. jst.go.jpcapes.gov.br In one such system, a maximum single-stage separation factor (α) for ⁶Li/⁷Li of 1.044 ± 0.003 was achieved. jst.go.jpcapes.gov.br The lighter isotope, ⁶Li, was found to be enriched in the organic phase complexed with the crown ether. researchgate.net